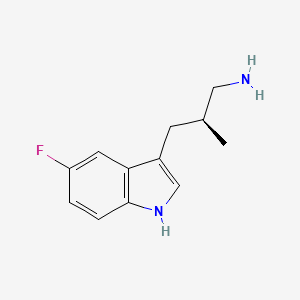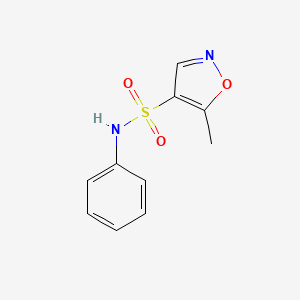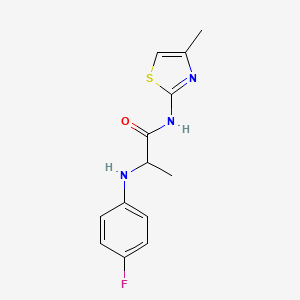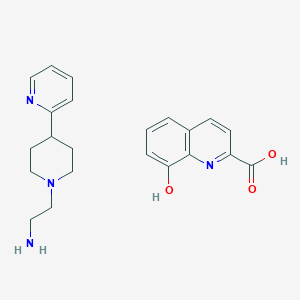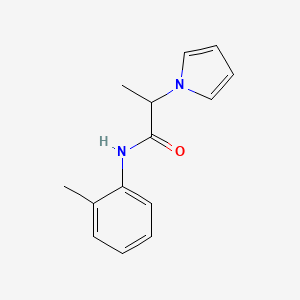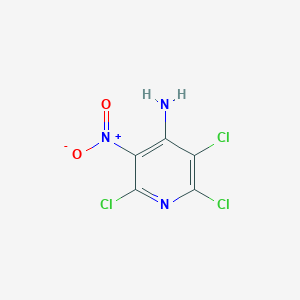
2,3,6-Trichloro-5-nitropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-5-nitropyridin-4-amine is a chlorinated nitropyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3,6-trisubstituted pyridines.
Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional functional groups.
科学研究应用
2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
- 2,3,6-Trichloro-4-nitropyridine
- 2,3,5-Trichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Uniqueness
2,3,6-Trichloro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other nitropyridine derivatives. Its combination of chlorine and nitro groups makes it a versatile intermediate for various synthetic applications .
属性
分子式 |
C5H2Cl3N3O2 |
|---|---|
分子量 |
242.44 g/mol |
IUPAC 名称 |
2,3,6-trichloro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) |
InChI 键 |
IUOKCQUMEPABFH-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
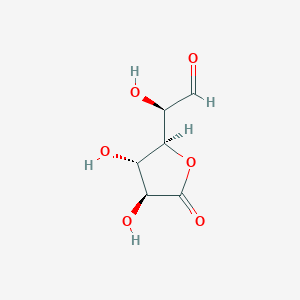
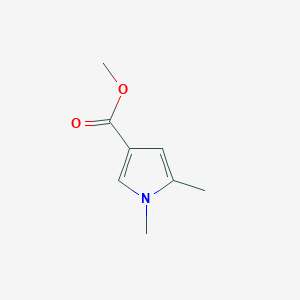

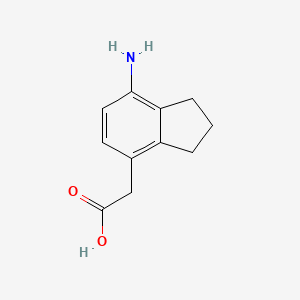
![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
